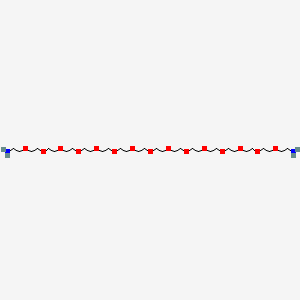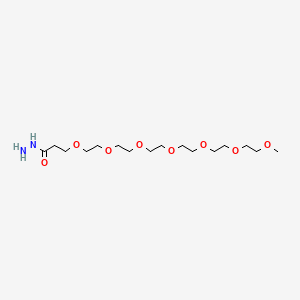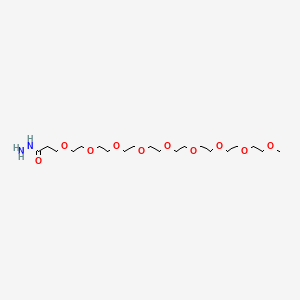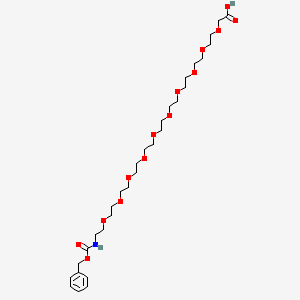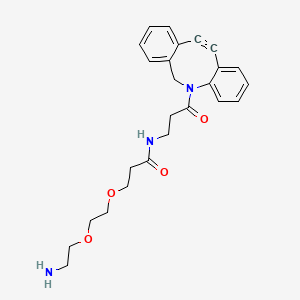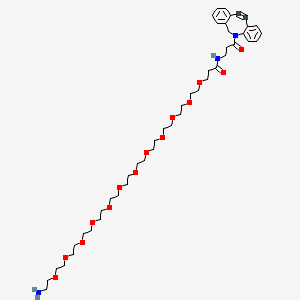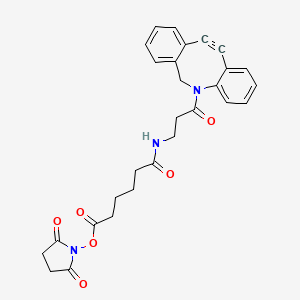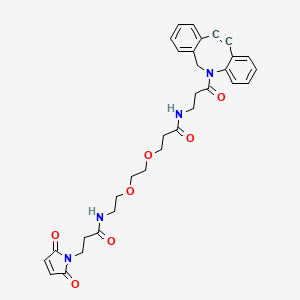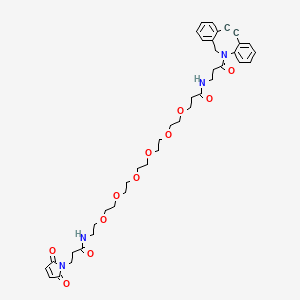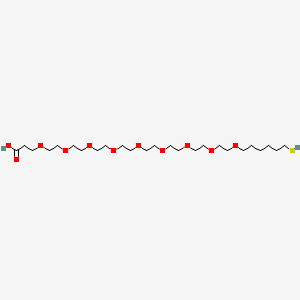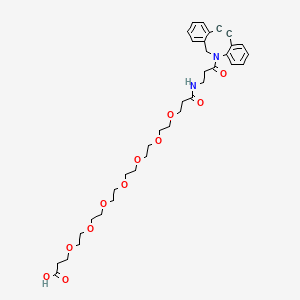
DBCO-NHCO-PEG7-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-NHCO-PEG7-acid: is a PEG-based linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules designed to selectively degrade target proteins by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound contains a DBCO (dibenzocyclooctyne) group, which is essential for click chemistry reactions, particularly strain-promoted alkyne-azide cycloaddition (SPAAC).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-NHCO-PEG7-acid typically involves the following steps:
Synthesis of PEG7-acid: : The starting material is PEG7-acid, which is a polyethylene glycol chain with seven repeating units and a carboxylic acid group at one end.
Attachment of DBCO group: : The DBCO group is introduced to the PEG7-acid through a series of chemical reactions, often involving the use of azides and cyclooctynes.
Introduction of NHCO group: : The NHCO group is then introduced to the PEG chain, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and consistency. This may include the use of automated synthesis platforms and stringent quality control measures to meet the requirements for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
DBCO-NHCO-PEG7-acid primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is highly efficient and selective, making it ideal for bioconjugation applications.
Common Reagents and Conditions
Reagents: : Azides, cyclooctynes, and copper-free click chemistry reagents.
Conditions: : SPAAC reactions typically occur under mild conditions, often at room temperature without the need for a catalyst.
Major Products Formed
The major product of the SPAAC reaction involving this compound is a triazole-linked conjugate, which is stable and biocompatible.
Scientific Research Applications
DBCO-NHCO-PEG7-acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
Chemistry: : Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: : Facilitates the study of protein-protein interactions and the development of targeted therapies.
Medicine: : Used in the development of PROTAC-based drugs for targeted protein degradation, offering potential treatments for various diseases.
Industry: : Applied in the production of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of DBCO-NHCO-PEG7-acid involves its role as a linker in PROTACs. The DBCO group reacts with azide-containing molecules to form a stable triazole ring, linking the target protein to the E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Comparison with Similar Compounds
DBCO-NHCO-PEG7-acid is compared to other similar compounds, such as:
PEG-based linkers: : Other PEG-based linkers used in PROTAC synthesis, which may vary in chain length and functional groups.
Non-PEG-based linkers: : Linkers that do not contain PEG, which may have different biocompatibility and stability profiles.
This compound is unique in its ability to efficiently undergo SPAAC reactions, making it highly suitable for bioconjugation applications.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48N2O11/c39-34(37-14-11-35(40)38-29-32-7-2-1-5-30(32)9-10-31-6-3-4-8-33(31)38)12-15-43-17-19-45-21-23-47-25-27-49-28-26-48-24-22-46-20-18-44-16-13-36(41)42/h1-8H,11-29H2,(H,37,39)(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFCCMAQJJOQRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N2O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

